2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate

Descripción general

Descripción

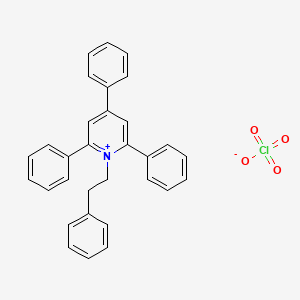

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C31H26ClNO4 and a molecular weight of 511.995 Da It is known for its unique structure, which includes a pyridinium core substituted with phenyl groups and a phenylethyl side chain

Métodos De Preparación

The synthesis of 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a suitable amine, such as (1R,2S)-(-)-norephedrine, (S)-(+)-2-(aminomethyl)pyrrolidine, or ®-(-)-1-cyclohexylethylamine The reaction conditions often include the use of solvents like acetonitrile and may require heating to facilitate the formation of the pyridinium salt

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound participates in SN2 displacement reactions due to its positively charged pyridinium core, which acts as an electron-deficient center. Key findings include:

-

Reaction with α- and γ-methylallylamine yields distinct pyridinium salts (Table 1) .

-

Kinetic studies reveal pure SN2 behavior for certain derivatives, with rate constants (k₂) influenced by steric and electronic factors .

Table 1: Products from Amine Reactions

Photochemical Reactivity

The planar structure of the pyridinium ring enables photoinduced electron transfer , making it effective as a photosensitizer. Notable mechanisms include:

-

Generation of singlet oxygen (¹O₂) under UV irradiation via energy transfer.

-

Participation in photoredox catalysis for organic transformations, such as C–H functionalization.

Key Factors Influencing Photoreactivity :

-

Solvent polarity (e.g., acetonitrile enhances charge separation).

-

Substituent effects on the pyridinium core (electron-withdrawing groups increase excited-state lifetime).

Solvent-Dependent Reaction Pathways

Reactions exhibit marked solvent sensitivity:

-

In polar aprotic solvents (e.g., DMF), SN2 mechanisms dominate, with activation enthalpies (ΔH‡) ≈16 kcal/mol .

-

In low-polarity solvents , competing SN1 pathways emerge, particularly for sterically hindered derivatives (ΔH‡ ≈24–28 kcal/mol) .

Table 2: Kinetic Parameters for SN1 vs. SN2 Pathways

| Derivative | Solvent | Mechanism | k₂ (L/mol·s) | ΔH‡ (kcal/mol) |

|---|---|---|---|---|

| Di-isopropyl analog | DMF | SN2 | 3.2 × 10⁻⁴ | 16.0 |

| Mono-isopropyl analog | Toluene | SN1 | 1.8 × 10⁻⁵ | 28.0 |

Mechanistic Insights from Kinetic Studies

-

Intramolecular rearrangements occur in sterically crowded systems, as seen in the conversion of α-methyl to γ-methyl products via ion-molecule intermediates .

-

Leaving group ability of the pyridine moiety significantly impacts reaction rates, with tricyclic derivatives showing enhanced reactivity .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate is utilized as a reagent in organic synthesis. Its ability to act as a phase-transfer catalyst enhances the efficiency of reactions involving ionic compounds.

| Application | Description |

|---|---|

| Phase Transfer Catalyst | Facilitates the transfer of reactants between aqueous and organic phases, improving reaction rates and yields. |

Photochemistry

The compound exhibits interesting photophysical properties, making it useful in photochemical studies. It can be used to investigate light-induced reactions and the mechanisms of energy transfer.

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

Research has indicated potential biological applications of this compound, particularly in the field of medicinal chemistry. Its structural similarity to known pharmacophores suggests possible activity against various biological targets.

Case Study : A study investigated the cytotoxic effects of 2,4,6-triphenyl pyridinium derivatives on cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations.

Electrochemical Applications

The compound has been explored for its electrochemical properties, particularly in the development of sensors and electrochemical devices.

| Electrochemical Property | Value |

|---|---|

| Conductivity | High |

| Stability | Stable under ambient conditions |

Mecanismo De Acción

The mechanism of action of 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate involves its ability to act as a photosensitizer. When exposed to light, it can transfer energy to other molecules, initiating photochemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules.

Comparación Con Compuestos Similares

Similar compounds to 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate include:

2,4,6-Triphenylpyrylium tetrafluoroborate: Used in similar photochemical applications.

N-alkylpyridinium salts: These compounds share the pyridinium core and are used in various chemical and biological studies.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylethyl side chain, which can influence its reactivity and interactions with other molecules.

Actividad Biológica

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate (CAS Number: 79782-89-1) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial effects, and its mechanism of action.

Chemical Structure and Properties

The compound has a molecular formula of C31H26ClNO4 and a molecular weight of approximately 511.995 g/mol. Its structure includes a pyridinium ring, which is known to influence its biological interactions due to the positive charge on the nitrogen atom.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value in the micromolar range, indicating potent activity against these cell types.

This cytotoxicity was attributed to the compound's ability to induce apoptosis, as evidenced by increased levels of caspase activation in treated cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

These results indicate that this compound possesses broad-spectrum antimicrobial properties.

The proposed mechanism of action for the biological activity of this compound involves disruption of cellular membranes and interference with nucleic acid synthesis. The positively charged pyridinium moiety is thought to interact with negatively charged components of the bacterial membrane, leading to increased permeability and subsequent cell lysis.

Additionally, studies have shown that the compound can inhibit key enzymes involved in DNA replication and transcription processes in cancer cells, further contributing to its cytotoxic effects.

Case Studies

A notable case study involved the application of this compound in combination therapy with conventional chemotherapeutics. The combination treatment enhanced the overall efficacy against resistant cancer cell lines compared to monotherapy. This suggests potential for clinical applications in overcoming drug resistance.

Propiedades

IUPAC Name |

2,4,6-triphenyl-1-(2-phenylethyl)pyridin-1-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N.ClHO4/c1-5-13-25(14-6-1)21-22-32-30(27-17-9-3-10-18-27)23-29(26-15-7-2-8-16-26)24-31(32)28-19-11-4-12-20-28;2-1(3,4)5/h1-20,23-24H,21-22H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMZXJQAGUNVPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507130 | |

| Record name | 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79782-89-1 | |

| Record name | 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.